molecular formula C8H13N3O3 B2534708 3,3-Dimethyl-2-(5-oxo-1H-1,2,4-triazol-4-yl)butanoic acid CAS No. 1690861-25-6

3,3-Dimethyl-2-(5-oxo-1H-1,2,4-triazol-4-yl)butanoic acid

Cat. No.: B2534708
CAS No.: 1690861-25-6
M. Wt: 199.21
InChI Key: YIXXYKFUVGFYOM-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-(5-oxo-1H-1,2,4-triazol-4-yl)butanoic acid is a chemical compound with the molecular formula C8H13N3O3 It is a derivative of triazole, a five-membered ring containing three nitrogen atoms

Scientific Research Applications

3,3-Dimethyl-2-(5-oxo-1H-1,2,4-triazol-4-yl)butanoic acid has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2-(5-oxo-1H-1,2,4-triazol-4-yl)butanoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with suitable diketones. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-(5-oxo-1H-1,2,4-triazol-4-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the triazole ring, while reduction could produce amines or other reduced derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-2-(5-oxo-1H-1,2,4-triazol-4-yl)butanoic acid is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3,3-dimethyl-2-(5-oxo-1H-1,2,4-triazol-4-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O3/c1-8(2,3)5(6(12)13)11-4-9-10-7(11)14/h4-5H,1-3H3,(H,10,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXXYKFUVGFYOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)N1C=NNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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